(6-Bromo-4-iodopyridin-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Bromo-4-iodopyridin-2-YL)acetic acid is a heterocyclic organic compound that contains both bromine and iodine substituents on a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of aryl halides with boronic acids in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of (6-Bromo-4-iodopyridin-2-YL)acetic acid may involve large-scale halogenation reactions followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity. The specific conditions and reagents used can vary depending on the scale and desired yield.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-4-iodopyridin-2-YL)acetic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as the Suzuki–Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce biaryl compounds, while substitution reactions can yield various substituted pyridine derivatives.
Scientific Research Applications
(6-Bromo-4-iodopyridin-2-YL)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound can be used to study the effects of halogenated pyridine derivatives on biological systems.
Mechanism of Action
The mechanism of action of (6-Bromo-4-iodopyridin-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and iodine atoms can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (6-Bromo-4-chloropyridin-2-YL)acetic acid
- (6-Bromo-4-fluoropyridin-2-YL)acetic acid
- (6-Bromo-4-methylpyridin-2-YL)acetic acid
Uniqueness
(6-Bromo-4-iodopyridin-2-YL)acetic acid is unique due to the presence of both bromine and iodine atoms, which can impart distinct chemical properties and reactivity compared to other halogenated pyridine derivatives. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C7H5BrINO2 |
---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
2-(6-bromo-4-iodopyridin-2-yl)acetic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-6-2-4(9)1-5(10-6)3-7(11)12/h1-2H,3H2,(H,11,12) |
InChI Key |
OHQNKCSTMCJCGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1CC(=O)O)Br)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.